molecular formula C24H23N3O5 B2534933 2-(1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1904074-84-5

2-(1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2534933
CAS RN: 1904074-84-5
M. Wt: 433.464
InChI Key: RUXDXSALYQYEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.464. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Some novel compounds, including derivatives similar to the specified chemical structure, have been synthesized and screened for antimicrobial activities. These studies aim to evaluate the potential of these derivatives as chemotherapeutic agents, indicating a significant interest in their use against microbial infections. For example, Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds and screened them for antimicrobial activities, suggesting the possibility of using these derivatives as potential chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

Synthesis Methods

Research has also focused on the synthesis methods for related compounds, exploring their potential applications in creating inhibitors for cholesterol absorption and other therapeutic areas. Tiwari, Gumaste, and Deshmukh (2006) detailed the stereoselective synthesis of C-3-alkyl/aryl azetidin-2-ones, known for their cholesterol absorption inhibitor activity, showcasing the utility of these compounds in medicinal chemistry (Tiwari, Gumaste, & Deshmukh, 2006).

properties

IUPAC Name

2-[1-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c1-32-20-11-21(28)26(15-7-3-2-4-8-15)14-19(20)22(29)25-12-16(13-25)27-23(30)17-9-5-6-10-18(17)24(27)31/h2-8,11,14,16-18H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXDXSALYQYEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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